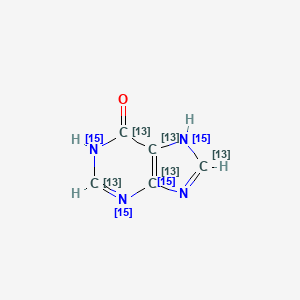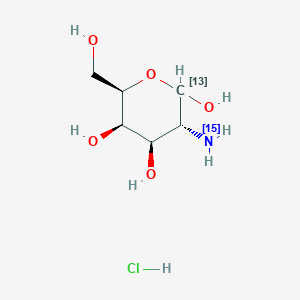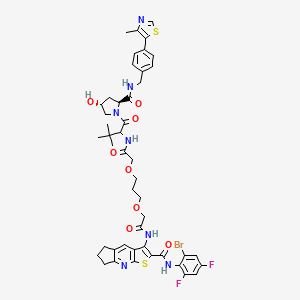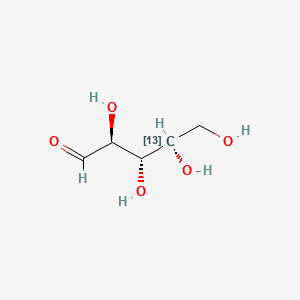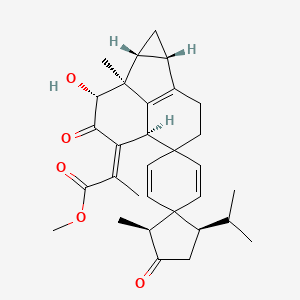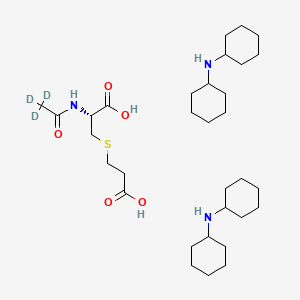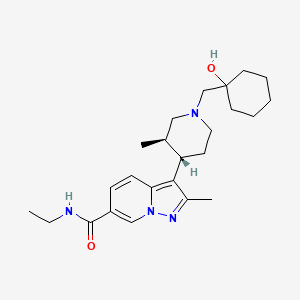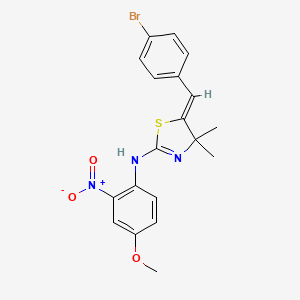
Erk-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erk-IN-6 is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment, where the ERK pathway is often dysregulated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erk-IN-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Erk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Erk-IN-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the ERK pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Cell Biology: The compound is used to study the role of the ERK pathway in cell growth, differentiation, and survival.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the ERK pathway.
Mechanistic Studies: Researchers use this compound to investigate the molecular mechanisms underlying ERK pathway signaling and its regulation.
Mecanismo De Acción
Erk-IN-6 exerts its effects by inhibiting the kinase activity of ERK1 and ERK2, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2, where it competes with ATP, thereby blocking the kinase activity.
Comparación Con Compuestos Similares
Similar Compounds
U0126: Another ERK pathway inhibitor that targets MEK1 and MEK2 kinases, preventing ERK activation.
LY3214996: A selective ERK inhibitor that has shown promise in preclinical studies for its anti-tumor activity.
PD0325901: A MEK inhibitor that indirectly affects ERK activity by preventing its activation.
Uniqueness of Erk-IN-6
This compound is unique due to its high selectivity and potency in inhibiting ERK1 and ERK2. Unlike some other inhibitors, this compound directly targets ERK kinases, making it a valuable tool for studying the ERK pathway and its role in various diseases.
Propiedades
Fórmula molecular |
C19H18BrN3O3S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-bromophenyl)methylidene]-N-(4-methoxy-2-nitrophenyl)-4,4-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18BrN3O3S/c1-19(2)17(10-12-4-6-13(20)7-5-12)27-18(22-19)21-15-9-8-14(26-3)11-16(15)23(24)25/h4-11H,1-3H3,(H,21,22)/b17-10- |
Clave InChI |
WVWLBMDSJFCCPN-YVLHZVERSA-N |
SMILES isomérico |
CC1(/C(=C/C2=CC=C(C=C2)Br)/SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
SMILES canónico |
CC1(C(=CC2=CC=C(C=C2)Br)SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


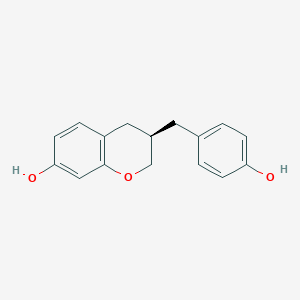
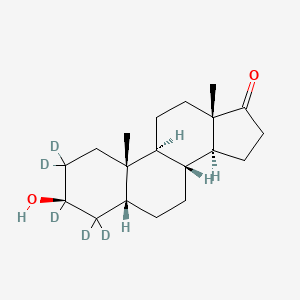
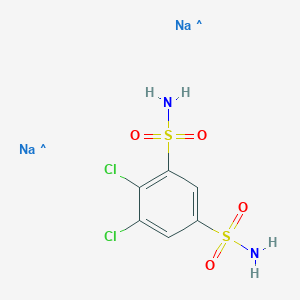
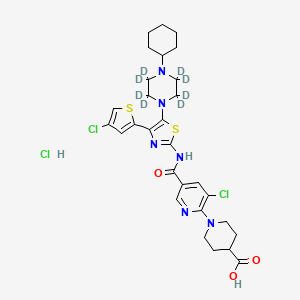
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
